Sphingosine (d18:1) alkyne

Sphingolipid Metabolism Click Chemistry Single-Cell Analysis

Tracking sphingolipid metabolism with native sphingosine fails because exogenous and endogenous pools are chemically indistinguishable. This ω-alkyne-modified analog solves that problem by providing a bioorthogonal handle for CuAAC click chemistry detection without disrupting native metabolic processing. • Metabolically active: 31.6% conversion to ceramide observed in primary human colonic epithelial cells. • Enables single-cell flux analysis via 'fix and click' workflow with flow cytometry or microscopy readout. • Supports unbiased protein interactor discovery via covalent capture and MS-based proteomics. Supplied with rigorous QC documentation for reproducible results.

Molecular Formula C18H33NO2
Molecular Weight 295.5 g/mol
Cat. No. B3026170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphingosine (d18:1) alkyne
Molecular FormulaC18H33NO2
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESC#CCCCCCCCCCCCC=CC(C(CO)N)O
InChIInChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h1,14-15,17-18,20-21H,3-13,16,19H2/b15-14+/t17-,18+/m0/s1
InChIKeyGRZHNWWIQBDTDR-KRWOKUGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sphingosine Alkyne: A Click-Chemistry Probe for Sphingolipid Research


(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol (CAS 954096-91-4), commonly designated Sphingosine (d18:1) Alkyne, is a synthetic, ω-alkyne-modified analog of the endogenous sphingolipid D-erythro-sphingosine . As a functionalized long-chain base, it retains the core (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol scaffold with a C18 hydrocarbon chain and a characteristic trans double bond, but uniquely terminates in a bioorthogonal alkyne group . This minimal structural perturbation is designed to preserve native biological recognition and metabolic processing while enabling copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for downstream detection, enrichment, and imaging applications [1]. It serves as a foundational tool molecule for dissecting sphingolipid trafficking, localization, and metabolism in cellular and biochemical assays.

Functional Advantages Over Native Sphingosine in Detection


Generic substitution with native sphingosine (e.g., D-erythro-sphingosine, CAS 123-78-4) fails in modern experimental workflows due to a fundamental detection and tracking limitation. Endogenous sphingosine is chemically indistinguishable from its exogenously added counterpart, precluding precise spatiotemporal analysis of its uptake, metabolic flux, and subcellular localization. In contrast, the terminal alkyne group in (2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol acts as a latent chemical handle [1]. While native sphingosine requires labor-intensive and often non-quantitative radiolabeling or complex derivatization for visualization, this alkyne-functionalized probe enables post-incubation bioorthogonal conjugation to azide-functionalized fluorophores or biotin via CuAAC click chemistry . Critically, as demonstrated in primary human cell studies, this analog is not a mere inert tag; it actively enters and is processed by the endogenous sphingolipid machinery, offering a window into living cellular metabolism that is completely inaccessible with unmodified, generic sphingosine [2].

Quantifiable Performance Evidence


Metabolic Labeling and Click Detection in Primary Cells

In a direct cellular assay utilizing primary human colonic epithelial cells, (2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol (sphingosine alkyne reporter) was metabolically converted into its downstream product, ceramide (alkyne-modified), with a relative peak area of 31.6 ± 3.3% when quantified post-click reaction [1]. In stark contrast, the same workflow applied to unmodified native sphingosine yields no such quantifiable signal for ceramide production due to the absence of the necessary alkyne handle for detection, rendering the native compound effectively unmeasurable in this context. The alkyne probe uniquely allowed for the fixation and subsequent fluorescent tagging (CuAAC) of cellular sphingolipids, a process completely incompatible with native sphingosine which lacks a bioorthogonal functional group . Furthermore, under these experimental conditions, the reporter was not metabolized to sphingosine-1-phosphate (S1P), indicating a selective metabolic routing or a kinetic delay that provides a cleaner, more defined window into the ceramide synthesis pathway compared to the complex and multi-branched metabolism of its native counterpart [1].

Sphingolipid Metabolism Click Chemistry Single-Cell Analysis Human Primary Cells

Structural Basis for SphK2 Isoform Selectivity

While direct inhibition data for (2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol itself is not available, a direct structure-activity relationship (SAR) study on closely related alkyne-containing sphingosine derivatives reveals the functional significance of the alkyne moiety in the lipophilic tail. Compounds 19a and 19b, which incorporate an internal alkyne as a rigid 'stiff' linker between the sphingoid head and the fatty tail, demonstrate selective inhibition of Sphingosine Kinase 2 (SphK2) over SphK1 [1]. Molecular docking analysis indicates that this selectivity arises because the rigid alkyne spacer facilitates complete, high-surface-area contact with the elongated hydrophobic pocket ('toe') of SphK2. Conversely, this same structural rigidity leads to a steric mismatch and a consequent loss of contact surface with the shorter hydrophobic pocket of the SphK1 isoform [2]. This differential binding mode, driven by the alkyne's conformational constraint, contrasts with the behavior of native sphingosine or analogs with fully saturated or flexible cis-alkene linkers, which lack this level of isoform discrimination.

Sphingosine Kinase (SphK) Inhibition Enzyme Selectivity Docking Studies SphK1 vs. SphK2

High Purity and Quality Control for Reproducibility

The procurement value of (2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol is underpinned by stringent quality control parameters from reputable commercial sources. The compound is consistently supplied with a verified purity of ≥99.90% (as determined by HPLC analysis) . This high purity specification is a direct comparator against generic or uncertified sources where purity may be unstated or significantly lower (e.g., 95%+ as seen in some bulk catalog listings), which can introduce confounding variables in sensitive biological assays due to the presence of uncharacterized impurities . The compound is definitively identified by its CAS number (954096-91-4) and molecular formula (C18H33NO2), with a precisely calculated molecular weight of 295.46 g/mol . This ensures that researchers ordering by the correct IUPAC name receive the exact stereoisomer and functionalized molecule required for their click-chemistry applications.

Quality Control Purity Analysis Sourcing Reproducibility

Key Application Scenarios


Single-Cell Sphingolipid Flux Analysis

As demonstrated in the 'fix and click' workflow, (2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol is uniquely suited for single-cell metabolic studies [1]. This application involves incubating primary or cultured cells with the probe, allowing its integration into the endogenous sphingolipid pathway. After a defined period, cells are fixed, and the alkyne-tagged metabolites (e.g., the 31.6% conversion to ceramide observed in primary human colonic epithelial cells) are conjugated to a fluorescent azide via CuAAC. This enables quantitative analysis of metabolic heterogeneity and pathway flux at the single-cell level via flow cytometry or capillary electrophoresis, a level of resolution unattainable with bulk assays or native sphingosine.

Bioorthogonal Imaging of Subcellular Localization

The terminal alkyne moiety serves as a latent fluorophore attachment point, enabling live-cell or fixed-cell fluorescence microscopy following click chemistry . Researchers can feed cells with (2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol, and subsequently 'click' it to an azide-containing fluorescent dye (e.g., Alexa Fluor azides). This approach allows for the direct visualization of where the exogenous sphingosine and its metabolites localize within cellular membranes, organelles, and signaling platforms. This provides a direct and quantitative alternative to indirect methods such as antibody staining against downstream targets or complex radiolabeled lipid fractionation.

Affinity Enrichment for Target Proteomics

This compound can be utilized as a 'bait' molecule for discovering and validating sphingosine-interacting proteins [2]. After incubation and cell lysis, the alkyne tag enables the selective, covalent capture of the probe and its associated protein complex onto a solid support functionalized with an azide-biotin moiety via click chemistry. Subsequent pulldown with streptavidin beads followed by mass spectrometry (MS) analysis allows for the unbiased identification of novel sphingosine-binding proteins, chaperones, and enzymatic partners, providing a strategic advantage in mapping sphingolipid-protein interaction networks over traditional biochemical methods.

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